REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH3:5][C:6](=C)[C:7]([NH2:9])=[O:8].[CH3:11]O>>[CH3:11][NH:9][C:7](=[O:8])[CH2:6][CH2:5][NH:4][CH:1]([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)=C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the combined reaction mixtures
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess amine
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
absorbed onto an SCX column (50 g)
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
eluted with ammonia/methanol
|
Type
|
ADDITION
|
Details
|
Concentration of the product containing fractions
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CCNC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |